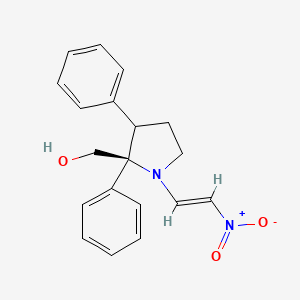
((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)methanol is a complex organic compound with a unique structure that includes a pyrrolidine ring, a nitrovinyl group, and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)methanol typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolidine ring, followed by the introduction of the nitrovinyl group and the phenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are common.
Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, ((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of specific enzymes and understanding their roles in various biological processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it a versatile starting material for the synthesis of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.
Mechanism of Action
The mechanism of action of ((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The nitrovinyl group can participate in electron transfer reactions, while the pyrrolidine ring and phenyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- ((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)ethanol
- ((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)propanol
Uniqueness
((2S)-1-(-2-Nitrovinyl)-2,3-diphenylpyrrolidin-2-yl)methanol is unique due to its specific stereochemistry and the presence of both nitrovinyl and phenyl groups These features give it distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C19H20N2O3 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
[(2S)-1-[(E)-2-nitroethenyl]-2,3-diphenylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C19H20N2O3/c22-15-19(17-9-5-2-6-10-17)18(16-7-3-1-4-8-16)11-12-20(19)13-14-21(23)24/h1-10,13-14,18,22H,11-12,15H2/b14-13+/t18?,19-/m1/s1 |
InChI Key |
PEXQWTCSIYPIAC-LXFGGSPOSA-N |
Isomeric SMILES |
C1CN([C@](C1C2=CC=CC=C2)(CO)C3=CC=CC=C3)/C=C/[N+](=O)[O-] |
Canonical SMILES |
C1CN(C(C1C2=CC=CC=C2)(CO)C3=CC=CC=C3)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















